5-ethoxy-N-(4-fluorophenethyl)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide - 1105250-52-9

5-ethoxy-N-(4-fluorophenethyl)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide

Catalog Number: EVT-3125368
CAS Number: 1105250-52-9
Molecular Formula: C17H19FN2O3
Molecular Weight: 318.348
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-(3-(3,4-dichlorophenyl)propyl)-3-hydroxy-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxamide (5)

Compound Description: This compound is a potent and reversible inhibitor of endothelial lipase (EL). It was identified during the screening of nonselective lipase inhibitors against EL and exhibited an EL IC50 of 61 nM. It also showed selectivity against lipoprotein lipase (LPL) but not against hepatic lipase (HL). []

Relevance: Both this compound and 5-ethoxy-N-(4-fluorophenethyl)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide share a core 1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide structure. They differ in the substituents at the 5-position of the dihydropyridine ring and the amide side chain. This structural similarity suggests potential shared pharmacological properties or mechanisms of action. []

N-(3-(3,4-dichlorophenyl)propyl)-4-hydroxy-1-methyl-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxamide (6a)

Compound Description: This compound is a potent endothelial lipase (EL) inhibitor, identified through deck mining based on the structural similarities with N-(3-(3,4-dichlorophenyl)propyl)-3-hydroxy-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxamide. It demonstrated an EL IC50 of 41 nM. Similar to compound 5, it showed selectivity against LPL but not HL. []

Relevance: Although not a dihydropyridine, compound 6a possesses a closely related core structure to both N-(3-(3,4-dichlorophenyl)propyl)-3-hydroxy-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxamide and 5-ethoxy-N-(4-fluorophenethyl)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide. All three compounds share a 1-methyl-carboxamide motif, with the difference being the presence of a dihydropyridine ring in 5-ethoxy-N-(4-fluorophenethyl)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide and compound 5, while compound 6a possesses a dihydropyrrole ring. This close structural relationship implies potential commonalities in their binding interactions and activity profiles. []

N-(4-(3,4-dichlorophenyl)butan-2-yl)-1-ethyl-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxamide (7c)

Compound Description: This compound is an optimized derivative of compound 6a, developed to improve EL inhibition using HDL as a substrate. It showed an EL IC50 of 148 nM and improved pharmacokinetic properties compared to compound 6a. []

Relevance: Similar to compound 6a, compound 7c shares the core 1-ethyl-carboxamide motif with 5-ethoxy-N-(4-fluorophenethyl)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide, despite having a dihydropyrrole ring instead of a dihydropyridine. The structural resemblance between these compounds suggests the possibility of shared binding sites or similar interactions with their targets. []

2-[[(N-substituted-heterocyclyl)ethoxy]methyl]-1,4-dihydropyridine Calcium Antagonists

Compound Description: This series of 1,4-dihydropyridines feature N-linked heterocycles at the end of an ethoxymethyl chain at the 2-position. They exhibit varying degrees of selectivity for vascular tissue over cardiac tissue, with those possessing a terminal amide group demonstrating the highest selectivity. []

Relevance: The 2-[[(N-substituted-heterocyclyl)ethoxy]methyl]-1,4-dihydropyridine calcium antagonists share the core dihydropyridine scaffold with 5-ethoxy-N-(4-fluorophenethyl)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide. This series highlights the impact of substituents at the 2-position on tissue selectivity, providing valuable insights for understanding the structure-activity relationship of dihydropyridines, including 5-ethoxy-N-(4-fluorophenethyl)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide. []

Substituted (oxazolidinon-5yl-methyl)-2-thiophen-carboxamide

Compound Description: This class of substituted oxazolidinones is described as potential therapeutic agents for treating diseases caused by thrombembolia. They exhibit activity in blood coagulation pathways. []

Relevance: While structurally distinct from 5-ethoxy-N-(4-fluorophenethyl)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide, the substituted (oxazolidinon-5yl-methyl)-2-thiophen-carboxamides are relevant due to their focus on the carboxamide moiety. Both compound classes highlight the versatility of the carboxamide group in modulating biological activity, suggesting a potential area of interest for exploring further modifications of 5-ethoxy-N-(4-fluorophenethyl)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide. []

2,4-dimethyl-6-oxo-1,6-dihydropyridin-3-carboxamide derivatives

Compound Description: This series of compounds is derived from the starting compound 2,4-dimethyl-6-oxo-1,6-dihydropyridin-3-carboxamide, including O- and N-phenacyl substituted products. They were synthesized through original rearrangements and cyclizations, and their molecular and crystal structures were studied by single crystal diffraction. []

Relevance: The 2,4-dimethyl-6-oxo-1,6-dihydropyridin-3-carboxamide derivatives share a similar dihydropyridine-carboxamide core structure with 5-ethoxy-N-(4-fluorophenethyl)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide. Examining the structural modifications and resulting property changes in this series can provide insights for potential modifications and activity alterations of 5-ethoxy-N-(4-fluorophenethyl)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide. []

Properties

CAS Number

1105250-52-9

Product Name

5-ethoxy-N-(4-fluorophenethyl)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide

IUPAC Name

5-ethoxy-N-[2-(4-fluorophenyl)ethyl]-1-methyl-4-oxopyridine-2-carboxamide

Molecular Formula

C17H19FN2O3

Molecular Weight

318.348

InChI

InChI=1S/C17H19FN2O3/c1-3-23-16-11-20(2)14(10-15(16)21)17(22)19-9-8-12-4-6-13(18)7-5-12/h4-7,10-11H,3,8-9H2,1-2H3,(H,19,22)

InChI Key

IXLUYUKFLADBEX-UHFFFAOYSA-N

SMILES

CCOC1=CN(C(=CC1=O)C(=O)NCCC2=CC=C(C=C2)F)C

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.